N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride
Overview
Description
N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride (NAMCHC) is a cyclic amine compound that has been studied for its various applications in scientific research. It is a derivative of the cycloheptanamine family, which is composed of seven-membered nitrogen-containing heterocyclic compounds. NAMCHC has a wide range of potential uses, including as an intermediate in the synthesis of novel drugs and as a tool for studying biological processes. We will also discuss potential future directions for the use of NAMCHC.
Scientific Research Applications
Chemical Reactivity and Synthesis
- N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride demonstrates chemical reactivity conducive to forming N-alkyl carbamoylimidazoles, which are useful as substitutes for alkyl isocyanates in various synthesis processes (Duspara et al., 2012).
Enzyme Inhibition Studies
- This compound has been used in in vitro studies as a potential inhibitor in the context of enzyme reactions, particularly focusing on N-methyltransferase activities. These studies are crucial for understanding enzyme mechanisms and for drug discovery (Domino, 1976).
Analytical and Characterization Techniques
- N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride is also significant in analytical chemistry, especially for the characterization and identification of new psychoactive substances. It aids in understanding the chemical structure and properties of such substances (Wallach et al., 2016).
Aminocyclitol Antibiotic Synthesis
- In the field of microbiology, derivatives of N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride are studied for their roles in the enzymatic synthesis of aminoglycoside antibiotics. This research has implications for developing new antibiotics and understanding bacterial resistance (Walker, 2002).
Novel Aminoboration Reactions
- Copper-catalyzed aminoboration reactions involving derivatives of this compound are explored for synthesizing (borylmethyl)cyclopropylamines, which are valuable in pharmaceutical research, particularly in the development of antidepressants (Sakae et al., 2014).
properties
IUPAC Name |
N'-cycloheptyl-N'-methylethane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-12(9-8-11)10-6-4-2-3-5-7-10;;/h10H,2-9,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNRLOJAPWBKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.